bis-(1,3-Dibarbituric acid)-trimethine oxanol
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Overview
Description
Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol, commonly known as DiBAC4(3), is a slow-response potential-sensitive probe. This compound is widely used in scientific research to measure membrane potentials in various biological systems. It is particularly useful for studying cellular depolarization and hyperpolarization due to its ability to bind to intracellular proteins or membranes and exhibit enhanced fluorescence and a red spectral shift .
Preparation Methods
Synthetic Routes and Reaction Conditions
DiBAC4(3) is synthesized through a series of chemical reactions involving 1,3-dibutylbarbituric acid and trimethine oxonol. The compound is typically dissolved in high-quality anhydrous dimethyl sulfoxide (DMSO) or ethanol to prepare a stock concentration up to 1 mM . The synthesis involves careful control of reaction conditions to ensure high purity and yield.
Industrial Production Methods
In industrial settings, DiBAC4(3) is produced under controlled conditions to maintain its high purity and effectiveness. The compound is often supplied as a powder or solid and is stored at room temperature. It is essential to use high-quality reagents and solvents to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
DiBAC4(3) primarily undergoes binding reactions with intracellular proteins or membranes. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The compound is used in conjunction with various buffers and solvents, such as Hanks and 20 mM Hepes buffer (HHBS) or other suitable buffers at pH 7. Pluronic® F-127 and Trypan Red PlusTM are often added to the working solution to enhance its stability and performance .
Major Products Formed
The primary product formed from the interaction of DiBAC4(3) with cells is a fluorescent complex that indicates changes in membrane potential. This fluorescence change is used to monitor cellular depolarization and hyperpolarization .
Scientific Research Applications
DiBAC4(3) has a wide range of applications in scientific research, including:
Mechanism of Action
DiBAC4(3) functions by distributing itself between the intracellular and extracellular sides of the cell membrane according to the Nernst potential. When the cell membrane depolarizes, DiBAC4(3) enters the cell and binds to intracellular proteins, resulting in an increase in fluorescence. Conversely, hyperpolarization leads to a decrease in fluorescence as the compound exits the cell . This mechanism allows researchers to monitor changes in membrane potential and assess cellular responses to various stimuli.
Comparison with Similar Compounds
DiBAC4(3) is part of a family of voltage-sensitive dyes that includes compounds such as DiBAC4(5) and DiSBAC2(3) . These dyes share similar properties but differ in their sensitivity and response times. DiBAC4(3) is unique in its ability to provide a large fluorescence change in response to membrane potential variations, making it superior for certain applications .
List of Similar Compounds
- DiBAC4(5)
- DiSBAC2(3)
- Tetramethylrhodamine methyl ester (TMRM)
- Thioflavin T (ThT)
DiBAC4(3) stands out due to its high sensitivity and large fluorescence response, making it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C33H42N6O10 |
---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
1,3-dibutyl-5-[4-[3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3 |
InChI Key |
LOIXQLQVWJDLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
Origin of Product |
United States |
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